Cas no 114365-07-0 (4-(cyanomethyl)benzamide)

4-(cyanomethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,4-(cyanomethyl)-
- 4-(cyanomethyl)benzamide
- Benzamide, 4-(cyanomethyl)- (9CI)
- EN300-25904
- CS-0243103
- SCHEMBL1032852
- DTXSID70585410
- Z219997172
- Benzamide, 4-(cyanomethyl)-
- AKOS009103767
- 114365-07-0
-
- MDL: MFCD08691132
- インチ: InChI=1S/C9H8N2O/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H2,11,12)
- InChIKey: KBUKNUOQYOMHHU-UHFFFAOYSA-N
- SMILES: C(CC1C=CC(C(N)=O)=CC=1)#N
計算された属性
- 精确分子量: 160.06374
- 同位素质量: 160.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- XLogP3: 0.5
じっけんとくせい
- PSA: 66.88
4-(cyanomethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25904-0.05g |
4-(cyanomethyl)benzamide |
114365-07-0 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-25904-1.0g |
4-(cyanomethyl)benzamide |
114365-07-0 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-25904-10.0g |
4-(cyanomethyl)benzamide |
114365-07-0 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-25904-0.5g |
4-(cyanomethyl)benzamide |
114365-07-0 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
Enamine | EN300-25904-10g |
4-(cyanomethyl)benzamide |
114365-07-0 | 93% | 10g |
$1593.0 | 2023-09-14 | |
Enamine | EN300-25904-1g |
4-(cyanomethyl)benzamide |
114365-07-0 | 93% | 1g |
$371.0 | 2023-09-14 | |
A2B Chem LLC | AA14287-2.5g |
4-(Cyanomethyl)benzamide |
114365-07-0 | 93% | 2.5g |
$800.00 | 2024-04-20 | |
1PlusChem | 1P000BN3-5g |
Benzamide, 4-(cyanomethyl)- |
114365-07-0 | 93% | 5g |
$1391.00 | 2023-12-26 | |
Aaron | AR000BVF-250mg |
Benzamide, 4-(cyanomethyl)- |
114365-07-0 | 95% | 250mg |
$221.00 | 2025-02-10 | |
Aaron | AR000BVF-5g |
Benzamide, 4-(cyanomethyl)- |
114365-07-0 | 93% | 5g |
$1504.00 | 2023-12-16 |
4-(cyanomethyl)benzamide 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-(cyanomethyl)benzamideに関する追加情報
Recent Advances in the Study of 4-(cyanomethyl)benzamide (CAS: 114365-07-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(cyanomethyl)benzamide (CAS: 114365-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors and other targeted therapies.
One of the most notable advancements in the study of 4-(cyanomethyl)benzamide is its application in the design of small-molecule inhibitors targeting specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers employed a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and optimize the compound's efficacy. These findings underscore the potential of 4-(cyanomethyl)benzamide as a scaffold for developing next-generation kinase inhibitors.
In addition to its role in kinase inhibition, recent research has explored the compound's utility in other therapeutic areas. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of 4-(cyanomethyl)benzamide derivatives with promising antimicrobial properties. The study revealed that certain modifications to the compound's structure enhanced its activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for novel antibiotics. This aligns with the growing need for new antimicrobial agents in the face of rising antibiotic resistance.
Another area of interest is the compound's application in neurodegenerative disease research. A preprint article from early 2024 highlighted the neuroprotective effects of 4-(cyanomethyl)benzamide derivatives in models of Alzheimer's disease. The study found that these compounds could modulate key pathways involved in neuroinflammation and amyloid-beta aggregation, offering a potential avenue for therapeutic intervention. While further validation is required, these preliminary results are encouraging for the development of disease-modifying treatments.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and scalability of 4-(cyanomethyl)benzamide production. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which significantly reduced reaction times and improved yields. This methodological innovation is expected to facilitate broader adoption of the compound in both academic and industrial settings, enabling more extensive exploration of its applications.
In conclusion, the growing body of research on 4-(cyanomethyl)benzamide (CAS: 114365-07-0) underscores its multifaceted potential in chemical biology and pharmaceutical development. Its applications span from kinase inhibition and antimicrobial activity to neuroprotection, supported by continuous improvements in synthetic methodologies. As research progresses, this compound is poised to play an increasingly important role in addressing unmet medical needs across diverse therapeutic areas.
114365-07-0 (4-(cyanomethyl)benzamide) Related Products
- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 1261234-91-6(tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)
- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)
- 10227-50-6(2-Imidazolidinone,1-(2-thiazolyl)-)
- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)
- 921826-64-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 1805171-10-1(3-(Aminomethyl)-4-bromo-2-(difluoromethyl)-5-nitropyridine)




